molecular formula C26H32N4O3S B3311852 2-ethoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide CAS No. 946275-34-9

2-ethoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B3311852
CAS No.: 946275-34-9
M. Wt: 480.6 g/mol
InChI Key: XMLHGUSSIADNPP-UHFFFAOYSA-N
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Description

2-ethoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide (referred to herein by its ChemDiv ID G620-0466) is a sulfonamide-based small molecule with a molecular formula of C₂₆H₃₂N₄O₃S and a molecular weight of 480.63 g/mol . Its structure features a central benzene sulfonamide core substituted with an ethoxy group at position 2, an isopropyl group at position 5, and a 4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl moiety at the sulfonamide nitrogen (Figure 1).

Properties

IUPAC Name

2-ethoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-5-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3S/c1-4-33-24-14-10-21(19(2)3)18-25(24)34(31,32)29-22-11-8-20(9-12-22)23-13-15-26(28-27-23)30-16-6-5-7-17-30/h8-15,18-19,29H,4-7,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLHGUSSIADNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Piperidinyl Group: The piperidinyl group is introduced via nucleophilic substitution reactions.

    Formation of the Sulfonamide Group: The sulfonamide group is formed by reacting the amine with a sulfonyl chloride.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.

Scientific Research Applications

2-ethoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and targets.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses.

Comparison with Similar Compounds

Key Physicochemical Properties:

Property Value
LogP (partition coeff.) 5.960
LogD (distribution coeff.) 5.950
Water solubility (LogSw) -5.48 (poor solubility)
Polar surface area 72.486 Ų
Hydrogen bond donors 1
Hydrogen bond acceptors 7

Its moderate lipophilicity (LogP ~6) and low solubility may influence bioavailability, a common challenge in sulfonamide derivatives.

Comparison with Structurally Similar Compounds

To contextualize G620-0466’s properties, we compare it to two sulfonamide analogs from the same screening library ():

Compound 1: 2-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-5-(trifluoromethyl)benzene-1-sulfonamide (G620-0048)

  • Molecular formula : C₂₁H₁₈ClF₃N₄O₂S
  • Molecular weight : 482.91 g/mol
  • Key differences :
    • Substituents : Chloro and trifluoromethyl groups replace G620-0466’s ethoxy and isopropyl groups.
    • Heterocycle : Pyrrolidin-1-yl (5-membered ring) vs. piperidin-1-yl (6-membered ring) in G620-0465.
    • Polarity : Higher fluorine content may increase electronegativity and metabolic stability.

Compound 2: N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethyl)benzene-1-sulfonamide

  • Molecular formula : C₂₂H₂₂F₃N₅O₂S
  • Molecular weight : 489.50 g/mol
  • Key differences: Substituents: Trifluoromethyl at position 4 vs. ethoxy/isopropyl in G620-0466.

Comparative Data Table:

Property G620-0466 G620-0048 Compound 2
Molecular weight 480.63 482.91 489.50
LogP 5.96 Not reported Not reported
Heterocycle Piperidin-1-yl Pyrrolidin-1-yl Piperidin-1-yl
Key substituents Ethoxy, isopropyl Cl, CF₃ CF₃
Hydrogen bond donors 1 1 1
Hydrogen bond acceptors 7 8 7

Structural and Functional Insights:

Heterocyclic Impact :

  • The piperidine ring in G620-0466 (vs. pyrrolidine in G620-0048) may enhance binding to targets requiring larger hydrophobic pockets due to its 6-membered structure .
  • Pyrrolidine’s smaller ring size in G620-0048 could improve membrane permeability but reduce target specificity.

The chloro substituent in G620-0048 may increase electrophilicity, affecting reactivity in biological systems.

Solubility and Bioavailability :

  • All three compounds exhibit low water solubility (LogSw ~-5.48 for G620-0466), a hallmark of sulfonamides. However, G620-0048’s trifluoromethyl group might marginally improve solubility via dipole interactions .

Pharmacological Considerations:

  • G620-0466 is prioritized in anti-infective libraries , whereas analogs like G620-0048 lack explicit therapeutic categorization, suggesting divergent target profiles .

Biological Activity

2-ethoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide is a complex organic compound belonging to the sulfonamide class. Its unique structure, featuring various functional groups, positions it as a candidate for diverse biological applications, particularly in medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The IUPAC name of the compound is 2-ethoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-5-propan-2-ylbenzenesulfonamide. The molecular formula is C26H32N4O3SC_{26}H_{32}N_4O_3S, and its structure includes:

Functional Group Description
Ethoxy-OCH2CH3
Piperidinyl-C5H10N
Pyridazinyl-C4H4N2
Sulfonamide-SO2NH2

Antimicrobial Properties

Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial activity. The presence of the piperidinyl and pyridazinyl moieties may enhance this effect by interacting with bacterial enzymes or receptors. Studies have shown that similar sulfonamides can inhibit bacterial growth by targeting dihydrofolate reductase (DHFR), an essential enzyme for folate metabolism in bacteria .

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through its interaction with key cellular pathways involved in cancer proliferation. Inhibitors of DHFR have been well-documented for their ability to halt DNA synthesis in rapidly dividing cancer cells . Additionally, the piperidinyl group may contribute to improved lipophilicity, facilitating cellular uptake and enhancing therapeutic efficacy against tumors.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways. Sulfonamides are known to interfere with cytokine production and immune cell activation, which could be beneficial in treating conditions like rheumatoid arthritis or psoriasis .

The biological activity of this compound likely involves several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as DHFR, disrupting folate metabolism and DNA synthesis.
  • Receptor Modulation : It could interact with various receptors involved in inflammation and cell proliferation, potentially leading to reduced inflammatory responses or tumor growth.
  • Cellular Uptake : The structural components enhance the compound's ability to penetrate cell membranes, allowing for more effective intracellular action.

Research Findings and Case Studies

Recent studies have highlighted the biological activities of similar compounds within the same class:

  • Inhibition of DHFR : A review indicated that derivatives targeting DHFR showed promising results in inhibiting cancer cell growth, demonstrating a correlation between structural modifications and enhanced activity .
  • Antitumor Effects : Compounds with similar piperidinyl structures were tested against various cancer cell lines, showing significant cytotoxicity and reduced tumor size in animal models .
  • Anti-inflammatory Studies : Research on related sulfonamides revealed their capacity to decrease pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-ethoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-ethoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide

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